molecular formula C10H13ClFN B13474335 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride

Cat. No.: B13474335
M. Wt: 201.67 g/mol
InChI Key: SHQNELUFXOPSIR-UHFFFAOYSA-N
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Description

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 7th position.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)4-8-2-1-3-9(8)10;/h4-5H,1-3,6,12H2;1H

InChI Key

SHQNELUFXOPSIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)CN)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride typically involves several steps:

    Cyclization: Substituted 4-nitro-3-phenylbutanoic acid is cyclized to form nitromethylindanone.

    Reduction and Dehydration: The nitromethylindanone is reduced to alcohol and then dehydrated to give nitromethylindene.

    Hydrogenation: The nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the amine.

    Formation of Hydrochloride Salt: The amine is treated with hydrogen chloride to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form more saturated compounds.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines .

Scientific Research Applications

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurological receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets are still under investigation, but it is thought to involve the modulation of serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride
  • 2,3-dihydro-1H-indene-1-methanamine and its derivatives

Uniqueness

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride is unique due to the specific position of the fluorine atom, which can significantly influence its chemical properties and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.

Biological Activity

1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride, also known as 7-fluoro-indan-2-yl-methylamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on existing literature, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12ClFN
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 146737-65-7

Research indicates that 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride interacts with various neurotransmitter systems. It is hypothesized to act primarily as a selective antagonist for certain serotonin receptors, which may contribute to its potential therapeutic effects in treating mood disorders and anxiety.

Antidepressant Effects

Studies have shown that compounds similar to 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin levels in the brain.

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Preclinical studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Study 1: Antidepressant-Like Activity

A study published in Neuropharmacology evaluated the antidepressant-like effects of various indane derivatives, including 1-(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanamine hydrochloride. The results indicated a significant reduction in immobility time in the forced swim test (FST), suggesting an antidepressant effect comparable to established SSRIs .

Study 2: Neuroprotection in Models of Oxidative Stress

Research conducted on the neuroprotective effects of the compound demonstrated that it significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Antidepressant EffectsSerotonin receptor modulation
Neuroprotective EffectsReduction of oxidative stress
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines

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